2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid
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Overview
Description
2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid is a useful research compound. Its molecular formula is C18H24FNO4 and its molecular weight is 337.391. The purity is usually 95%.
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Scientific Research Applications
Inhibitor Development : This compound is utilized in the development of potent and orally active acetyl-CoA carboxylase inhibitors, which are significant in addressing diseases related to lipid metabolism (Chonan et al., 2011).
Synthesis of Novel Compounds : It has been used in the synthesis of new compounds, such as derivatives involving piperazine and piperidine, which have potential applications in medicinal chemistry and drug discovery (Xue et al., 2002).
Fungicidal Activity : This compound has been involved in synthesizing novel pyrazole derivatives that exhibit moderate to excellent fungicidal activity, indicating its potential use in agricultural chemistry (Mao et al., 2013).
Photolithography : In photolithography, a process critical in semiconductor manufacturing, the tert-butoxycarbonyl (t-Boc) group derived from this compound is used as a pendant group in polymer films for acid-catalyzed deprotection reactions (Frenette et al., 2005).
Carbohydrate Chemistry : It plays a role in the synthesis of protected glycosyl donors in carbohydrate chemistry, which is critical for the development of new therapeutics and biochemical tools (Spjut et al., 2010).
Mechanism of Action
Target of Action
It is noted that this compound is used as a rigid linker in protac (proteolysis targeting chimera) development . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The mode of action of 2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid is related to its role as a rigid linker in PROTAC development . The rigidity of the linker may impact the 3D orientation of the degrader and thus ternary complex formation, as well as optimization of drug-like properties .
Biochemical Pathways
As a component of protacs, it would be involved in the ubiquitin-proteasome system, which is responsible for protein degradation .
Result of Action
The molecular and cellular effects of this compound would depend on the specific protein targeted by the PROTAC it is part of . By tagging a specific protein for degradation, it could potentially influence a wide range of cellular processes.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO4/c1-17(2,3)24-16(23)20-9-7-18(8-10-20,12-15(21)22)13-5-4-6-14(19)11-13/h4-6,11H,7-10,12H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBPNHJWWQOLDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.